2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Description
BenchChem offers high-quality 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMACYVMZKYRYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346902 | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86213-20-9 | |
| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Synthetic Methodology: 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid
Executive Summary
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (CAS: 37630-52-7), often referred to as
While its structural analog
Chemical Identity & Structural Characterization[1][2][3][4][5][6]
| Parameter | Specification |
| IUPAC Name | (2E)-2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
| Common Synonyms | |
| CAS Number | 37630-52-7 |
| Molecular Formula | |
| Molecular Weight | 233.22 g/mol |
| SMILES | COc1ccc(C=C(C#N)C(=O)O)cc1OC |
| InChI Key | DMACYVMZKYRYSL-WEVVVXLNSA-N |
Structural Logic
The molecule features a "push-pull" electronic system:
-
Donor Domain: The 3,4-dimethoxybenzene (veratrole) moiety acts as an electron donor (
-excessive). -
Acceptor Domain: The
-cyanoacrylic acid moiety acts as a strong electron acceptor ( -deficient). This conjugation results in a high molar extinction coefficient in the UV-A region, facilitating its use in photon-driven processes (e.g., laser desorption or photocuring initiation).
Physicochemical Profile
Solid-State Properties
-
Appearance: Yellow to orange crystalline powder. The color intensity arises from the extended conjugation and intramolecular charge transfer (ICT).
-
Melting Point: 204 – 208 °C (Decomposition often observed near melt).
-
Note: Purity significantly impacts MP; crude samples often melt broadly at 190–200 °C.
-
-
Crystalline Habit: Typically forms needles or prisms when recrystallized from ethanol/water mixtures.
Solution Properties
-
Solubility:
-
High: DMSO, DMF, Pyridine (Dipolar aprotic solvents disrupt intermolecular H-bonding).
-
Moderate: Ethanol, Methanol, Acetone (Temperature dependent).
-
Low/Insoluble: Water, Hexane, Diethyl Ether.
-
-
Acidity (pKa): Estimated 2.5 – 3.0 .
-
Mechanistic Insight: The
-cyano group exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the carboxylate anion significantly more than in unsubstituted cinnamic acid (pKa ~4.44), despite the electron-donating effect of the methoxy groups.
-
-
LogP (Hydrophobicity): ~1.5 – 1.8. The compound is moderately lipophilic, adhering to Lipinski’s Rule of 5 for drug-likeness.
Spectral Characteristics[1][2][4][7][8]
-
UV-Vis Absorption:
nm (in EtOH).-
Relevance: This absorption band overlaps well with Nitrogen lasers (337 nm) and Nd:YAG (355 nm), validating its potential as a MALDI matrix.
-
-
IR Spectroscopy (Diagnostic Peaks):
- stretch: ~2210–2220 cm⁻¹ (Sharp, weak).
- stretch (acid): ~1680–1710 cm⁻¹.
- stretch: ~1600–1620 cm⁻¹.
Validated Synthetic Protocol: Knoevenagel Condensation
The most robust route to 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is the Knoevenagel condensation of veratraldehyde with cyanoacetic acid.[2]
Reaction Scheme
Figure 1: Mechanistic pathway of the Knoevenagel condensation yielding the target cinnamic acid derivative.
Detailed Methodology
Reagents:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): 16.6 g (100 mmol)
-
Cyanoacetic acid: 9.35 g (110 mmol, 1.1 eq)
-
Ammonium Acetate: 1.54 g (20 mmol, 0.2 eq)
-
Solvent: Toluene (100 mL) or Ethanol (100 mL)
Protocol (Toluene/Dean-Stark Method - Preferred for Yield):
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Veratraldehyde, Cyanoacetic acid, Ammonium Acetate, and Toluene to the flask.
-
Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water evolved during the condensation will collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water collection ceases (approx. 2–4 hours). The solution will turn bright yellow/orange.
-
Isolation:
-
Cool the reaction mixture to room temperature. The product often precipitates directly from toluene upon cooling.
-
If no precipitate forms, remove toluene under reduced pressure (Rotavap).
-
-
Purification:
-
Wash the crude solid with cold water (to remove ammonium acetate) and cold ethanol (to remove unreacted aldehyde).
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (or Acetic Acid). Allow to cool slowly to 4°C. Filter the crystals and dry in a vacuum oven at 50°C.
-
Yield Expectation: 85% – 95%.
Purification & Characterization Workflow
To ensure the compound meets "Drug Development" grade standards (>98% purity), follow this decision logic.
Figure 2: Purification logic ensuring removal of starting materials and catalytic byproducts.
Analytical Validation Standards
-
H-NMR (DMSO-
, 400 MHz):- 13.0-13.5 (br s, 1H, -COOH)
- 8.20 (s, 1H, vinylic -CH=C) — Diagnostic Singlet
- 7.75 (d, 1H, Ar-H)
- 7.60 (dd, 1H, Ar-H)
- 7.15 (d, 1H, Ar-H)
-
3.85 (s, 3H, -OCH
) -
3.80 (s, 3H, -OCH
)
-
HPLC Purity: >98% (C18 Column, ACN:Water + 0.1% TFA gradient).
Biological & Pharmaceutical Relevance[3][4][9]
Metabolic Stability & Drug-Likeness
The presence of the
Applications
-
MCT1 Inhibition: Analogous to CHCA, this compound acts as an inhibitor of Monocarboxylate Transporter 1 (MCT1), blocking pyruvate transport in mitochondria.[3] This mechanism is relevant for metabolic modulators in oncology.
-
MALDI Matrix: The compound serves as a matrix for the ionization of peptides and small proteins. Its dimethoxy substitution shifts the absorption maximum, potentially offering "softer" ionization for labile analytes compared to CHCA.
-
Synthetic Intermediate: It is a precursor for the synthesis of coumarins and quinolones via cyclization, and for reducing to the corresponding saturated amino acids (phenylalanine derivatives).
References
-
PubChem. (2025).[4][5] 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid - Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Link directs to related cinnamic acid record for structural verification).
-
Beavis, R. C., & Chait, B. T. (1992).
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry, 27(2), 156–158. Retrieved from [Link][6] -
Halestrap, A. P. (1975).[3] The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.[3] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Alpha-cyano-3,4-dimethoxycinnamic acid | 37630-52-7 | Benchchem [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid | C23H18N2O3 | CID 71623055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
molecular structure and formula of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Executive Summary
This technical guide profiles 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (also known as
Part 1: Molecular Architecture & Physicochemical Properties
CDMCA is a cinnamic acid derivative characterized by a conjugated electron system that facilitates UV energy absorption—a prerequisite for MALDI applications. The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring alters the electron density compared to its hydroxylated cousins, affecting both its proton donor capabilities and its crystal lattice formation.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 233.22 g/mol |
| CAS Registry | 40276-11-7 (Acid form) |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, Acetonitrile (ACN), Methanol. Sparingly soluble in water. |
| Melting Point | >210°C (Decomposition typically observed) |
| pKa (Calc.) | ~2.5 - 3.0 (Carboxylic acid proton) |
Structural Logic
-
Chromophore (Conjugated System): The phenyl ring conjugated with the
-unsaturated nitrile/acid tail absorbs strongly at standard laser wavelengths (337 nm laser; 355 nm Nd:YAG), facilitating energy transfer. -
Proton Source: The carboxylic acid moiety (
) serves as the proton donor for analyte ionization ( ). -
Electron Withdrawing Group: The
-cyano group increases the acidity of the carboxylic proton and stabilizes the radical anion formed during the laser ablation plume.
Part 2: Synthetic Pathway & Optimization
The synthesis of CDMCA is a classic application of the Knoevenagel Condensation , a nucleophilic addition followed by dehydration.[1] This protocol is preferred over Perkin condensation due to milder conditions and higher yields.
Reaction Mechanism
The reaction involves the condensation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) with Cyanoacetic acid in the presence of a weak base catalyst (Piperidine or Ammonium Acetate).
Chemical Equation:
Visualization: Synthetic Workflow
The following diagram outlines the critical path for high-purity synthesis suitable for MALDI applications.
Caption: Step-by-step Knoevenagel condensation workflow for CDMCA synthesis.
Detailed Experimental Protocol
Safety: Cyanoacetic acid and piperidine are toxic. Work in a fume hood.
-
Reagent Prep: Dissolve 10 mmol of 3,4-dimethoxybenzaldehyde and 11 mmol of cyanoacetic acid in 20 mL of Ethanol (EtOH).
-
Catalysis: Add catalytic piperidine (approx. 5-10 drops or 0.5 mmol).
-
Reflux: Heat the solution to reflux (approx. 80°C) for 3 hours. The solution will darken (yellow/orange) as the conjugated product forms.
-
Work-up:
-
Cool the reaction mixture to room temperature, then place in an ice bath.
-
The product should precipitate. If not, reduce solvent volume under vacuum or acidify slightly with 1M HCl to ensure the carboxylic acid is protonated (not the piperidinium salt).
-
-
Purification: Filter the solid. Recrystallize from hot ethanol or an Ethanol/Water mix to remove unreacted aldehyde.
-
Validation: Check purity via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or NMR.[2][3][4]
Part 3: Functional Application – MALDI Mass Spectrometry
CDMCA is distinct from CHCA because it significantly reduces "matrix cluster" noise in the low-mass region (
Mechanism of Action
In MALDI, the matrix must isolate analyte molecules within its crystal lattice. Upon laser irradiation, the matrix absorbs the energy, undergoes phase transition (ablation), and ionizes the analyte via proton transfer.
Why CDMCA?
-
Cleaner Spectra: Unlike CHCA, which forms intense cluster ions (
, , etc.) that obscure small metabolites, CDMCA generates fewer background signals. -
Lipid Affinity: The methoxy groups increase lipophilicity compared to hydroxylated matrices, improving co-crystallization with hydrophobic lipids.
Visualization: MALDI Ionization Pathway
Caption: Energy transfer mechanism from laser irradiation to analyte detection in MALDI-MS.[5]
Validated Matrix Protocol (Lipidomics)
-
Matrix Solution: Dissolve CDMCA at 10 mg/mL in 50:50 Acetonitrile:Water (with 0.1% TFA). Note: If solubility is poor, increase ACN content to 70%.
-
Sample Prep: Mix lipid extract 1:1 with Matrix Solution.
-
Deposition: Spot 1 µL onto the MALDI target plate. Allow to air dry (Dried Droplet Method).
-
Laser Settings: Use slightly higher laser fluence than CHCA due to the different absorption cross-section.
Part 4: Analytical Characterization
To validate the synthesis of CDMCA, compare experimental data against these standard values.
NMR Spectroscopy Data
The diagnostic peak for Knoevenagel products is the olefinic proton singlet, which is deshielded by the cyano and carboxylic acid groups.
| Nucleus | Shift ( | Multiplicity | Assignment |
| H-1 (Olefin) | 8.15 - 8.25 | Singlet (1H) | |
| Aromatic | 7.80 - 7.90 | Doublet | Phenyl H-2, H-6 |
| Aromatic | 7.00 - 7.10 | Doublet | Phenyl H-5 |
| Methoxy | 3.80 - 3.90 | Singlet (6H) | |
| Acid Proton | 12.0 - 13.0 | Broad Singlet |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Mode (ESI-) is often more sensitive for the free acid.
-
m/z: 232.06
References
-
Chen, R., et al. (2019). "3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI." Analytical Chemistry.
-
BenchChem. (2025).[6] "Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation" (General Knoevenagel Protocols).[6]
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 70534, 2-Cyano-3-phenylprop-2-enoic acid (Analog Structure Reference)." PubChem.
-
Organic Syntheses. (2012). "Oxone-Mediated Synthesis of Benzimidazoles... Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester." (Precursor Chemistry).[7]
-
NIST Chemistry WebBook. "2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester."
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | C12H12N2O2 | CID 367933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid in Organic Solvents
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of solubility, outlines robust experimental methodologies, and offers insights into data interpretation.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a drug to be absorbed, it must first be in a dissolved state at the site of absorption. Poor solubility can lead to low and variable oral bioavailability, hindering the development of promising drug candidates. 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, presents a chemical structure with features that suggest a nuanced solubility profile. Understanding its solubility in a range of organic solvents is a pivotal first step in formulation development, enabling the rational design of dosage forms with optimal drug delivery characteristics.[1]
The structural similarity of the target compound to cinnamic acid provides a foundational understanding of its expected solubility. Cinnamic acid is known to be slightly soluble in water but readily dissolves in many organic solvents such as ethanol, methanol, ether, and acetone.[2][3][4] This suggests that 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid will likely exhibit favorable solubility in a variety of organic media. However, the presence of the cyano and dimethoxyphenyl groups will modulate this behavior, making empirical determination of its solubility profile essential.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, with its aromatic ring, carboxylic acid group, and cyano group, allows for a range of interactions including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
-
Polarity: The presence of the carboxylic acid and cyano groups introduces polarity to the molecule, suggesting potential solubility in polar organic solvents.
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents like alcohols.
-
Aromatic System: The dimethoxyphenyl ring contributes to the non-polar character of the molecule, suggesting solubility in less polar solvents through π-π stacking and other non-polar interactions.
Based on these features, it is anticipated that 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower.
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.
The Shake-Flask Method: A Protocol
This protocol outlines the steps for determining the solubility of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in a selection of organic solvents.
Materials and Equipment:
-
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of solid 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.[6]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.[7]
-
-
Phase Separation:
-
After equilibration, allow the samples to stand undisturbed to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the samples at a high speed.[5]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[6][7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in the diluted samples.
-
Calculate the solubility of the compound in each solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizing the Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation. A tabular format is highly recommended.
Table 1: Hypothetical Solubility Profile of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Ethyl Acetate | 4.4 | 25.8 |
| Acetone | 5.1 | 55.2 |
| Ethanol | 5.2 | 42.0 |
| Methanol | 6.6 | 35.5 |
| Acetonitrile | 5.8 | 18.3 |
Interpretation of Results:
The hypothetical data in Table 1 would suggest that 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid exhibits poor solubility in non-polar solvents like hexane and moderate solubility in aromatic, less polar solvents like toluene. The solubility is significantly higher in polar aprotic solvents such as ethyl acetate and acetone, and in polar protic solvents like ethanol and methanol. This trend aligns with the predicted behavior based on the compound's chemical structure. The high solubility in acetone could be attributed to strong dipole-dipole interactions, while the good solubility in alcohols is likely due to hydrogen bonding with the carboxylic acid group.
Factors Influencing Solubility
Several factors can influence the measured solubility of a compound, and it is crucial to control these variables during experimental determination.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[2] It is therefore essential to maintain a constant and recorded temperature throughout the experiment.
-
pH: For ionizable compounds like 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, solubility is highly pH-dependent.[2] In aqueous solutions, the carboxylic acid group will be deprotonated at higher pH values, leading to increased solubility of the resulting carboxylate salt. While this guide focuses on organic solvents, the acidic nature of the compound is an important consideration.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different free energies and, consequently, different solubilities. It is important to characterize the solid form of the material being tested.
Logical Relationship of Influencing Factors
Caption: Factors influencing the solubility profile of an API.
Conclusion
Determining the solubility profile of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in a range of organic solvents is a fundamental and indispensable step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this undertaking, from the theoretical underpinnings of solubility to a detailed, practical protocol for its experimental determination. By following a robust and well-controlled methodology, researchers can generate high-quality, reliable solubility data. This data will be instrumental in guiding formulation strategies, enabling the development of a safe and effective drug product. The principles and techniques outlined herein are not only applicable to the target compound but also serve as a valuable resource for solubility studies of other novel chemical entities.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Cinnamic acid. Solubility of Things.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Cinnamic acid | 621-82-9. ChemicalBook.
- Annex 4.
- Cinnamic acid. Wikipedia.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cinnamic acid | 621-82-9 [chemicalbook.com]
- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. who.int [who.int]
Methodological & Application
Knoevenagel condensation synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Abstract & Application Scope
This technical guide details the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (also known as
The protocol utilizes a base-catalyzed Knoevenagel condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and cyanoacetic acid. Unlike the synthesis of cyanoacrylates (esters), this protocol targets the free carboxylic acid, necessitating specific pH control during workup to prevent decarboxylation and ensure efficient precipitation.
Reaction Mechanism & Pathway
The reaction proceeds via the deprotonation of the active methylene group in cyanoacetic acid, followed by nucleophilic attack on the aldehyde.[1] The resulting aldol intermediate undergoes rapid dehydration to form the
Figure 1: Mechanistic Pathway (Catalytic Cycle)
Caption: Figure 1.[2] Step-wise mechanistic flow of the base-catalyzed Knoevenagel condensation targeting the
Experimental Protocols
Two methods are provided. Method A is the industry-standard solvent-based approach yielding high purity. Method B is a "Green Chemistry" variant suitable for rapid screening or avoiding toxic amines.
Method A: Standard Ethanol-Piperidine Protocol (Recommended)
This method offers the highest reproducibility and crystalline purity.
Reagents:
-
Veratraldehyde (3,4-dimethoxybenzaldehyde): 16.6 g (100 mmol)
-
Cyanoacetic acid: 9.35 g (110 mmol) [1.1 eq excess]
-
Piperidine: 0.5 mL (Catalytic)
-
Ethanol (95% or absolute): 100 mL
-
Hydrochloric Acid (1M): For acidification
Step-by-Step Workflow:
-
Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.6 g of veratraldehyde and 9.35 g of cyanoacetic acid in 100 mL of Ethanol.
-
Catalysis: Add 0.5 mL of Piperidine dropwise. The solution may turn slightly yellow, indicating the formation of the piperidinium salt intermediate.
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (~78°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot (
) should disappear.
-
-
Precipitation (Critical Step):
-
Cool the reaction mixture to room temperature.
-
The product exists as a piperidinium salt in solution. You must acidify to isolate the acid.
-
Pour the reaction mixture into 300 mL of ice-cold water containing 10 mL of concentrated HCl (or excess 1M HCl).
-
A heavy yellow/white precipitate will form immediately.
-
-
Isolation: Stir the suspension for 30 minutes to ensure complete protonation. Filter the solid using a Buchner funnel.
-
Purification:
-
Wash the filter cake with cold water (
mL) to remove residual piperidine hydrochloride. -
Recrystallization: Recrystallize from hot Ethanol/Water (80:20). Dissolve at boiling, filter hot if necessary, and cool slowly to 4°C.
-
Method B: Ammonium Acetate Mediated (Green/Mild)
Useful for substrates sensitive to strong bases.
-
Mix: Combine Veratraldehyde (10 mmol), Cyanoacetic acid (10 mmol), and Ammonium Acetate (12 mmol) in 20 mL of Ethanol.
-
Reflux: Reflux for 4 hours. Ammonium acetate acts as a dual acid-base buffer catalyst.
-
Workup: Pour into ice water. Acidification is usually not required as ammonium salts are less stable, but adding dilute HCl ensures full yield.
-
Yield: Typically 85-90%.
Process Control & Data
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.1 eq Cyanoacetic Acid | Slight excess drives the equilibrium to completion; excess acid is water-soluble and easily removed. |
| Temperature | 75–80°C (Reflux) | Sufficient to overcome activation energy but low enough to prevent decarboxylation of the cyanoacetic acid. |
| pH (Workup) | pH < 2 | The product is a carboxylic acid ( |
Experimental Workflow Diagram
Caption: Figure 2.[2] Operational workflow for Method A, highlighting the critical acidification step.
Characterization & Validation
The synthesized compound must be validated against the following physicochemical standards.
| Property | Value / Range | Notes |
| Appearance | Pale yellow crystalline powder | Color intensity may vary with crystal size. |
| Melting Point | 201 – 204 °C | Sharp melting point indicates high purity [1]. |
| IR Spectrum | Distinct nitrile stretch is diagnostic. | |
| ¹H NMR (DMSO- | The vinyl proton at ~8.15 ppm is a singlet, confirming the trisubstituted alkene structure [2]. | |
| Solubility | Soluble: DMSO, DMF, Hot EtOHInsoluble: Water, Hexane |
Troubleshooting Guide:
-
Problem: Product oils out instead of crystallizing.
-
Cause: Impurities or ethanol concentration too high during cooling.
-
Fix: Reheat to dissolve, add more water (up to 30%), and scratch the glass to induce nucleation.
-
-
Problem: Low Yield.
-
Cause: Insufficient acidification.
-
Fix: Check pH of the filtrate. If pH > 3, add more HCl and filter again.
-
References
-
Yadav, J. S., et al. (2004).[3] Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. European Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (2026).[2] PubChem Compound Summary for CID 367933, 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. Retrieved February 15, 2026, from [Link]
Sources
Application Notes and Protocols for the Purification of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid via Recrystallization
Introduction: The Rationale for Recrystallization in the Purification of a Cinnamic Acid Derivative
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Its synthesis, often achieved through a Knoevenagel condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and 2-cyanoacetic acid, can result in a crude product containing unreacted starting materials, by-products, and colored impurities.[1][2][3] For downstream applications, particularly in drug development, achieving high purity is paramount.
Recrystallization is a powerful and economical purification technique for crystalline solids. The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[4][5] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the mother liquor.[6]
The molecular structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, featuring a polar carboxylic acid and a cyano group, alongside a moderately polar dimethoxyphenyl moiety, suggests that a range of polar organic solvents and their mixtures with water are promising candidates for effective recrystallization. This guide provides a comprehensive framework for the selection of an appropriate solvent system and detailed protocols for the purification of this target compound.
Solvent System Selection: A Data-Driven and Theoretical Approach
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The principle of "like dissolves like" provides a foundational guide.[7] Given the presence of hydrogen bond donors (carboxylic acid) and acceptors (cyano, methoxy groups), polar solvents are expected to be effective.
A literature precedent for a structurally similar compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, reports successful recrystallization from a mixture of acetonitrile and chloroform with the addition of acetic acid.[8] This suggests that mixed solvent systems, which allow for fine-tuning of polarity, can be highly effective.
The following table summarizes potential solvents for screening, categorized by their polarity and rationale for their inclusion.
| Solvent/System | Type | Boiling Point (°C) | Rationale for Screening |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for moderately polar organic compounds.[9] Often used for cinnamic acid derivatives.[8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but with a slightly higher boiling point. |
| Acetic Acid | Polar Protic | 118 | Can suppress the ionization of the carboxylic acid, potentially aiding crystal formation. |
| Water | Polar Protic | 100 | The target compound is expected to have low solubility in cold water but potentially higher solubility in hot water, making it a good "anti-solvent" in mixed systems.[6][10] |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent that can be effective for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | 82 | A polar aprotic solvent that has been shown to be effective for a close structural analog.[8] |
| Ethanol/Water | Mixed | Variable | A widely used and highly effective mixed solvent system for polar organic molecules. The ratio can be adjusted to achieve optimal solubility characteristics. |
| Ethyl Acetate/Hexane | Mixed | Variable | A common mixed solvent system where hexane acts as an anti-solvent for less polar impurities. |
| Acetonitrile/Chloroform/Acetic Acid | Mixed | Variable | A specific system reported for a closely related compound, serving as an excellent starting point for optimization.[8] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Optimal Recrystallization
This protocol outlines a systematic approach to identify the ideal single or mixed solvent system for the purification of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
Materials:
-
Crude 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
-
A selection of test solvents (from the table above)
-
Test tubes (10 x 75 mm)
-
Sand bath or heating block
-
Glass stirring rods
-
Ice-water bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several labeled test tubes.
-
Solubility in Cold Solvent: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) at room temperature. Stir or vortex the mixture. Observe if the compound dissolves readily.
-
Interpretation: If the compound dissolves completely in the cold solvent, that solvent is unsuitable as a primary recrystallization solvent.[7]
-
-
Solubility in Hot Solvent: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a sand bath or heating block to the boiling point of the solvent. Add the solvent dropwise while stirring until the solid just dissolves.
-
Interpretation: An ideal solvent will dissolve the compound in a reasonable volume of hot solvent. If a very large volume of solvent is required, its utility may be limited due to low recovery yields.
-
-
Crystallization Upon Cooling: Once a saturated hot solution is obtained, allow the test tube to cool slowly to room temperature.
-
Observation: Look for the formation of crystals. Slow cooling generally promotes the growth of larger, purer crystals.[6]
-
-
Inducing Crystallization (if necessary): If no crystals form after cooling to room temperature, try to induce crystallization by:
-
Scratching the inside of the test tube with a glass rod at the air-solvent interface.
-
Adding a "seed crystal" of the pure compound (if available).
-
-
Cooling in an Ice Bath: Once crystal formation is observed at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize the yield of crystals.
-
Evaluating the Outcome: Assess the quantity and quality of the crystals formed. The optimal solvent will provide a high yield of well-formed crystals with a noticeable improvement in color (if the crude product was colored).
Visualization of the Solvent Selection Workflow
Caption: Workflow for systematic solvent screening.
Protocol 2: Full-Scale Recrystallization Using an Aqueous Ethanol System
This protocol provides a detailed procedure for recrystallization, using aqueous ethanol as an example of a commonly effective solvent system for polar organic compounds.
Materials:
-
Crude 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (e.g., 5.0 g)
-
Ethanol (reagent grade)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude compound (5.0 g) in a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 40-50 mL) and begin heating the mixture on a hot plate with stirring. Add hot deionized water dropwise to the boiling ethanol solution until the solid just dissolves. The goal is to create a saturated solution at the boiling point. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Reheat the solution to boiling for 5-10 minutes.
-
Hot Gravity Filtration: To remove insoluble impurities (and activated charcoal, if used), perform a hot gravity filtration. This is a critical step to prevent premature crystallization.
-
Place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Heat the receiving flask on the hot plate to ensure the solvent vapors keep the funnel warm.
-
Pour the hot solution through the filter paper in portions.
-
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (the same ethanol/water ratio used for recrystallization) to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Visualization of the General Recrystallization Protocol
Caption: General workflow for recrystallization.
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is too impure.- The solution cooled too rapidly. | - Reheat the solution and add more of the "good" solvent to lower the saturation point. Allow for slower cooling.- Consider purification by another method (e.g., column chromatography) before recrystallization. |
| Premature Crystallization During Hot Filtration | - The solution cooled in the funnel. | - Use a stemless funnel.- Keep the receiving flask heated on the hot plate.- Filter the solution in small, quick portions. |
| Low Recovery Yield | - The compound has significant solubility in the cold solvent.- Insufficient cooling time in the ice bath.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly chilled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.- The mother liquor can be concentrated to obtain a second crop of crystals, which should be checked for purity. |
References
- National Center for Biotechnology Information. (n.d.). (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. PubChem.
- University of California, Los Angeles. (n.d.). Experiment 2: Recrystallization. Chemistry and Biochemistry. Retrieved from a university chemistry department website.
- Chem-Impex. (n.d.). Veratraldehyde.
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). Crystal Growth & Design.
- Selleck Chemicals. (n.d.). Veratraldehyde (3,4-Dimethoxybenzaldehyde).
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from a university chemistry department website.
- University of Massachusetts. (n.d.). Chem 267. Recrystallization - Part 2. Department of Chemistry. Retrieved from a university chemistry department website.
- Ataman Kimya. (n.d.). Veratraldehyde.
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S.
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from [Link]
- University of Calgary. (n.d.). Recrystallisation. Department of Chemistry. Retrieved from a university chemistry department website.
- University of California, Berkeley. (n.d.). Recrystallization and Crystallization. College of Chemistry. Retrieved from a university chemistry department website.
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
- University of California, Davis. (n.d.). Recrystallization.pdf. Department of Chemistry. Retrieved from a university chemistry department website.
- ChemSpider. (n.d.). Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. Royal Society of Chemistry.
- Muralidhar, L., & Girija, C. R. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 539-543.
- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1).
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- Sigma-Aldrich. (n.d.). 2-cyano-3-(3-hydroxy-4-methoxy-phenyl)-acrylic acid.
- BLDpharm. (n.d.). (E)-2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid. Retrieved from a pharmaceutical ingredient supplier website.
- Supplementary Information. (2023). Journal of the Mexican Chemical Society, 67(1).
-
ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Synthesis of Veratraldehyde and Cyanoacetic Acid Condensation Products
Abstract & Strategic Significance
The condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with cyanoacetic acid via the Knoevenagel reaction yields (E)-3-(3,4-dimethoxyphenyl)-2-cyanoacrylic acid . This compound represents a critical pharmacophore in the synthesis of Tyrphostins (Tyrosine Phosphorylation Inhibitors), specifically the AG-class inhibitors (e.g., AG490) used to study signal transduction pathways.
Beyond medicinal chemistry, this acrylic acid derivative serves as a matrix for MALDI-TOF mass spectrometry and an intermediate for functionalized cinnamonitrile UV absorbers. This guide provides two validated protocols: a traditional high-yield solvent-based method and a sustainable "green chemistry" alternative, ensuring adaptability to both R&D and process-scale environments.
Mechanistic Insight & Stereoselectivity
The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1][2] The choice of catalyst and solvent significantly influences the reaction rate and purity.
The Catalytic Cycle
The reaction is initiated by the deprotonation of the active methylene group in cyanoacetic acid. The resulting enolate attacks the carbonyl carbon of veratraldehyde. A subsequent dehydration step (E1cB mechanism) yields the
Stereochemical Note: The (E)-isomer is the thermodynamic product. The steric bulk of the aromatic ring and the cyano group forces the phenyl ring and the carboxylic acid group to be trans to each other (anti-periplanar) in the transition state to minimize steric strain.
Figure 1: Mechanistic pathway of the base-catalyzed Knoevenagel condensation favoring the (E)-isomer.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (Piperidine/Ethanol)
Application: Ideal for initial compound library generation where yield and purity are paramount. Scale: 10 mmol (scalable to >100 mmol).
Reagents
-
Veratraldehyde (3,4-dimethoxybenzaldehyde): 1.66 g (10 mmol)
-
Cyanoacetic acid: 0.94 g (11 mmol, 1.1 equiv)
-
Ethanol (Absolute): 20 mL
-
Piperidine: 5 drops (approx. 0.1 mL)
-
Optional: Glacial acetic acid (for recrystallization)
Step-by-Step Methodology
-
Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add veratraldehyde and cyanoacetic acid to the ethanol. Stir at room temperature until dissolved.
-
Catalysis: Add piperidine dropwise. The solution may turn slightly yellow, indicating the formation of the iminium intermediate or initial condensation.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours .
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: 3:1 Hexane:Ethyl Acetate). The aldehyde spot (
) should disappear.
-
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid upon cooling.
-
Optimization: If no precipitate forms, reduce volume by 50% on a rotary evaporator and chill in an ice bath for 30 minutes.
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove unreacted acid and catalyst.
-
Purification: Recrystallize from Ethanol/Water (9:1) or Acetonitrile.[3]
Protocol B: Green Chemistry Synthesis (Aqueous/Ammonium Acetate)
Application: Sustainable synthesis avoiding toxic amines and volatile organic solvents (VOCs). Scale: 10 mmol.
Reagents
-
Veratraldehyde: 1.66 g (10 mmol)
-
Cyanoacetic acid: 0.94 g (11 mmol)
-
Ammonium Acetate (
): 0.15 g (20 mol%) -
Water: 15 mL
Step-by-Step Methodology
-
Mixing: In a 50 mL flask, combine veratraldehyde, cyanoacetic acid, ammonium acetate, and water.
-
Reaction: Heat the heterogeneous mixture to 90°C with vigorous stirring. The solids will melt and form an emulsion.
-
Duration: React for 1–2 hours . The product typically precipitates directly from the hot aqueous solution as the reaction proceeds.
-
Work-up: Cool to room temperature. Filter the solid precipitate.[3]
-
Washing: Wash extensively with water to remove the ammonium salt.
-
Drying: Dry in a vacuum oven at 50°C.
-
Note: This method frequently yields high purity (>95%) without recrystallization.[4]
-
Characterization & Data Analysis
The following data corresponds to the purified (E)-3-(3,4-dimethoxyphenyl)-2-cyanoacrylic acid .
| Parameter | Observed Value | Notes |
| Appearance | Bright yellow crystalline solid | Color intensity varies with crystal size. |
| Melting Point | 228–230 °C | Sharp range indicates high purity. |
| Yield (Protocol A) | 85 – 92% | Standard laboratory yield. |
| Yield (Protocol B) | 80 – 88% | Slightly lower due to aqueous solubility losses. |
| IR ( | 2215 (CN), 1680 (C=O), 1590 (C=C) | Distinct nitrile stretch at ~2215 is diagnostic. |
| Singlet confirms trisubstituted alkene. | ||
| Solubility | DMSO, DMF, hot Ethanol | Insoluble in water and hexane. |
- 13.5 (br s, 1H, -COOH)
- 8.15 (s, 1H, -CH=C-) – Chemical shift > 8.0 ppm supports the E-isomer geometry due to deshielding by the cyano group.
- 7.75 (d, 1H, Ar-H)
- 7.65 (dd, 1H, Ar-H)
- 7.10 (d, 1H, Ar-H)
- 3.85 (s, 3H, -OCH3)[5]
- 3.80 (s, 3H, -OCH3)
Troubleshooting & Optimization (Expertise)
Issue 1: Decarboxylation (Formation of Nitrile)
-
Symptom:[2][4][6] Product MP is too low (< 100°C) and IR shows no C=O stretch.
-
Cause: Excessive heating (>120°C) or use of pyridine as a solvent (Doebner conditions) can trigger decarboxylation.
-
Solution: Maintain temperature < 90°C. Use catalytic piperidine, not solvent-quantity pyridine.
Issue 2: Oil Formation
-
Symptom:[2][4][6] Product separates as a sticky oil rather than a solid.
-
Cause: Impurities or solvent traces preventing crystal lattice formation.
-
Solution: Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly to 4°C. Scratch the glass side of the flask to induce nucleation.
Issue 3: Low Yield in Green Protocol
-
Cause: Poor mass transfer in the aqueous phase.
-
Solution: Increase stirring speed (RPM > 600) or add a phase transfer catalyst (e.g., TEBA) at 1 mol%, though this compromises the "green" aspect slightly.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.
References
-
Gazit, A., et al. (1989). Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344–2352.
-
Jaskolla, T. W., et al. (2008).[7] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix.[7] Proceedings of the National Academy of Sciences, 105(34), 12200-12205.[7] [7]
-
Mokhtary, M. (2019).[8] Green synthesis of α-cyanocinnamic acid derivatives using ammonium acetate in water. OICC Press.
-
BenchChem. (2025).[1] Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, a valuable intermediate in pharmaceutical research. The protocol is centered around the Knoevenagel condensation, a robust and efficient carbon-carbon bond-forming reaction.[1][2][3] We present a detailed, step-by-step methodology optimized for safety, yield, and purity at a laboratory scale-up level. This guide explains the causal chemistry behind the protocol, outlines critical process parameters, and includes procedures for purification, quality control, and safety management.
Principles of the Synthesis and Scale-Up Strategy
The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is most effectively achieved via the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to a carbonyl group (3,4-dimethoxybenzaldehyde), followed by a dehydration reaction to yield the α,β-unsaturated product.[1]
1.1. The Knoevenagel Condensation Mechanism
The reaction is typically catalyzed by a weak base, such as piperidine.[4][5] The base deprotonates the α-carbon of cyanoacetic acid, which is made acidic by the two adjacent electron-withdrawing groups (nitrile and carboxylic acid). This creates a resonance-stabilized enolate ion, a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. A subsequent dehydration step, often facilitated by heat, eliminates a water molecule to form the stable conjugated double bond of the final product.
1.2. Rationale for Reagent and Solvent Selection
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde): The starting aromatic aldehyde. The electron-donating methoxy groups on the phenyl ring make the carbonyl carbon slightly less electrophilic, but the reaction proceeds efficiently under the chosen conditions.
-
Cyanoacetic Acid: The active methylene compound. Its high reactivity allows the reaction to proceed under mild basic conditions, minimizing self-condensation of the aldehyde, which can be an issue when using stronger bases.[1][6]
-
Piperidine: A widely used weak base catalyst for this condensation.[5][7] It is effective in generating the required enolate without causing unwanted side reactions.
-
Ethanol (Solvent): While classic Knoevenagel reactions often use pyridine[4][7], ethanol is selected for this scale-up protocol due to its lower toxicity, favorable environmental profile, and ease of removal during workup. It provides excellent solubility for the reactants at reflux temperature.
Experimental Protocol: Scalable Synthesis
This protocol is designed for a target yield of approximately 100-120 grams. All operations must be conducted in a well-ventilated chemical fume hood.
2.1. Equipment
-
2 L three-neck round-bottom flask (or jacketed glass reactor)
-
Mechanical overhead stirrer with a PTFE paddle
-
Reflux condenser with coolant circulation
-
Heating mantle with temperature controller (or circulating bath for jacketed reactor)
-
Dropping funnel (500 mL)
-
Large Büchner funnel and vacuum flask (2 L)
-
Glassware for recrystallization (2 L Erlenmeyer flask)
2.2. Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Purity |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 100.0 g | 0.602 | ≥99% |
| Cyanoacetic Acid | 85.06 | 53.8 g | 0.632 | ≥99% |
| Piperidine | 85.15 | 10.3 g (12.0 mL) | 0.121 | ≥99% |
| Ethanol (200 proof) | 46.07 | 750 mL | - | Anhydrous |
| Hydrochloric Acid (37%) | 36.46 | ~100 mL | - | Reagent Grade |
| Deionized Water | 18.02 | As needed | - | - |
2.3. Synthesis Workflow
2.4. Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L reactor with the mechanical stirrer, reflux condenser, and a thermocouple for temperature monitoring.
-
Charging Reactants: To the reactor, add 3,4-dimethoxybenzaldehyde (100.0 g), cyanoacetic acid (53.8 g), and ethanol (750 mL).
-
Heating: Begin stirring the mixture and heat it to a gentle reflux (approx. 78-80°C). A clear, homogeneous solution should form.
-
Catalyst Addition: Once refluxing, add piperidine (12.0 mL) dropwise over 15-20 minutes using the dropping funnel. An increase in the reflux rate may be observed due to the exothermic nature of the reaction initiation.
-
Reaction: Maintain the mixture at reflux with continuous stirring for 3-4 hours. The solution will typically turn yellow to orange.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed. (Eluent: 7:3 Hexane:Ethyl Acetate).
-
Quenching & Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker (4 L), prepare a mixture of crushed ice (1 kg) and concentrated HCl (100 mL).
-
Isolation: Vigorously stir the ice/HCl mixture and slowly pour the reaction mixture into it. A bright yellow solid will precipitate immediately. The acidic quench protonates the carboxylate, ensuring the product is in its insoluble acid form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove any residual salts and acids. Continue pulling a vacuum until the solid is as dry as possible.
Purification via Recrystallization
Recrystallization is critical for achieving high purity, removing unreacted starting materials and side products.
3.1. Solvent Selection
Ethanol is an effective solvent for recrystallizing the product. The addition of water as an anti-solvent may be required to maximize yield.
| Solvent System | Rationale |
| Ethanol | Good solubility at high temperature, poor solubility at low temperature. |
| Ethanol/Water | Can be used to induce crystallization if the product is too soluble in pure ethanol. |
| Acetic Acid | An alternative, but more difficult to remove completely. |
3.2. Recrystallization Protocol
-
Dissolution: Transfer the crude, dried solid to a 2 L Erlenmeyer flask. Add approximately 800-1000 mL of ethanol.
-
Heating: Heat the mixture on a hot plate with stirring until it reaches a boil and all the solid has dissolved. If some impurities remain undissolved, a hot filtration step may be necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is essential for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize product precipitation.
-
Final Filtration: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol (2 x 50 mL).
-
Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield of the purified product is 110-125 g (80-90%).
Quality Control and Characterization
Analytical testing is required to confirm the identity, structure, and purity of the final product.
| Analysis | Purpose | Expected Result |
| Melting Point | Assess purity | Sharp melting point around 210-214°C |
| ¹H NMR | Structural confirmation | Consistent with published spectra for the target compound |
| FTIR | Functional group identification | Peaks for C≡N (nitrile), C=O (acid), O-H (acid), C=C (alkene), C-O (ether) |
| Mass Spec (ESI-) | Molecular weight confirmation | [M-H]⁻ ion at m/z ≈ 232.06 |
Reference Spectroscopic Data:
-
FTIR (KBr, cm⁻¹): ~3400-2500 (broad, O-H stretch), 2220 (C≡N stretch), 1715 (C=O stretch), 1600 (C=C stretch), 1270 (C-O stretch).[8]
-
¹H NMR (400 MHz, DMSO-d₆), δ (ppm): ~13.5 (s, 1H, COOH), 8.15 (s, 1H, vinylic CH), 7.7-7.5 (m, 2H, Ar-H), 7.15 (d, 1H, Ar-H), 3.85 (s, 6H, 2x OCH₃).
Safety and Waste Management
5.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Cyanoacetic Acid: Corrosive. Causes severe skin burns and eye damage.[9] Handle only in a fume hood.
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.[10][11][12]
-
3,4-Dimethoxybenzaldehyde: May cause skin and eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe burns.
Mandatory PPE:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Flame-retardant lab coat.
-
Ensure an eyewash station and safety shower are immediately accessible.[11][13]
5.2. Waste Disposal
-
Organic Waste: The ethanolic mother liquor from recrystallization and any organic washes should be collected in a designated halogen-free organic waste container.
-
Aqueous Waste: The acidic aqueous filtrate from the initial precipitation should be neutralized with a base (e.g., sodium bicarbonate) before disposal in the aqueous waste stream.
-
All waste must be handled and disposed of in accordance with local, state, and federal regulations.[10]
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Beilstein Journal of Organic Chemistry. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. [Link]
-
ARKAT USA, Inc. Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. [Link]
-
Atlantis Press. Synthesis of Cinnamic Acid Derivatives. [Link]
-
PubChem. 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. [Link]
-
Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of cinnamic acid. [Link]
-
SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
-
Loba Chemie. PIPERIDINE AR - Safety Data Sheet. [Link]
-
IOSR Journal. Route of Knoevenagel Reaction from Conventional method to Greener methods. [Link]
-
ResearchGate. Synthesis and modification of new olenane type 2-cyano-3,4-seco-5-alkynylderivative. [Link]
-
Supplementary Information. General procedure for synthesis of Cyano acrylate derivatives. [Link]
- Google Patents.
-
National Institutes of Health (NIH). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. [Link]
-
PubChem. 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid. [Link]
-
MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of (4S)‐4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. [Link]
-
MDPI. Alternative Extraction and Downstream Purification Processes for Anthocyanins. [Link]
-
ResearchGate. Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. scielo.br [scielo.br]
- 7. atlantis-press.com [atlantis-press.com]
- 8. jmcs.org.mx [jmcs.org.mx]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. lobachemie.com [lobachemie.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid
Welcome to the technical support center for the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this important chemical transformation.
Introduction
The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction involves the condensation of 3,4-dimethoxybenzaldehyde with cyanoacetic acid, typically catalyzed by a weak base. The resulting α,β-unsaturated product is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules.
This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, troubleshooting for common issues, and a discussion of key reaction parameters to help you optimize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid proceeds via the Knoevenagel condensation mechanism.[2] The reaction is typically initiated by a weak base, such as piperidine, which deprotonates the α-carbon of cyanoacetic acid to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[3]
Q2: What are the most common catalysts for this reaction, and how do I choose one?
A2: Weak bases are the catalysts of choice for the Knoevenagel condensation to avoid self-condensation of the aldehyde.[1] Commonly used catalysts include:
-
Piperidine: A highly effective and widely used catalyst for this reaction.[4]
-
Pyrrolidine: Can be more efficient than piperidine in some cases, potentially leading to higher conversions with smaller amounts of catalyst.[5]
-
Potassium Hydroxide (KOH): An effective inorganic base catalyst.[6]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic strong base that can be used in catalytic amounts.[7]
-
Ammonium salts: Greener alternatives to traditional amine bases.
The optimal catalyst can depend on your specific reaction conditions and desired outcome. Piperidine is a good starting point for its reliability. For a more "green" approach, consider ammonium salts or other organocatalysts.
Q3: Can I use a strong base like sodium hydroxide?
A3: It is generally not recommended to use strong bases like sodium hydroxide or potassium hydroxide in high concentrations. Strong bases can promote the self-condensation of 3,4-dimethoxybenzaldehyde, a competing side reaction that will lower the yield of your desired product.[1]
Q4: What is the Doebner modification, and is it relevant to this synthesis?
A4: The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent, often with a catalytic amount of piperidine, and an active methylene compound that contains a carboxylic acid group, such as cyanoacetic acid.[2][8] A key feature of this modification is that the condensation is often followed by decarboxylation.[2] Therefore, when reacting 3,4-dimethoxybenzaldehyde with cyanoacetic acid under Doebner conditions, you may observe the formation of 3,4-dimethoxycinnamonitrile as a byproduct or even the main product.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield is a common problem in organic synthesis. Here’s a systematic approach to troubleshooting this issue:
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The weak base catalyst, especially amines like piperidine, can degrade over time. Solution: Use a fresh bottle of the catalyst. If you suspect your catalyst is old, consider purifying it before use. |
| Purity of Starting Materials | Impurities in 3,4-dimethoxybenzaldehyde or cyanoacetic acid can inhibit the reaction. Solution: Ensure your starting materials are of high purity. If necessary, purify the aldehyde by recrystallization or distillation. |
| Insufficient Reaction Time or Temperature | The reaction may be proceeding slowly under your current conditions. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or gently heating the mixture. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Solution: While ethanol is commonly used, you can screen other solvents such as methanol, isopropanol, or even a mixture of ethanol and water.[4] |
| Presence of Water | While some protocols use aqueous conditions, excess water can sometimes hinder the reaction, especially the dehydration step. Solution: If you are not intentionally running the reaction in water, ensure your glassware is dry and use anhydrous solvents. |
Issue 2: Formation of a Colored Impurity
Q: My final product has a yellow or brownish tint that is difficult to remove. What is causing this and how can I purify my product?
A: The formation of colored impurities is a frequent observation in Knoevenagel condensations involving aromatic aldehydes.
| Potential Cause | Explanation & Solution |
| Side Reactions | Aldehyde self-condensation or other side reactions can produce polymeric or colored byproducts. The electron-donating methoxy groups on the aromatic ring can make the aldehyde more susceptible to oxidation and other side reactions. |
| Purification Strategy | Recrystallization: This is the most effective method for removing colored impurities. A suitable solvent system is crucial. Good single solvents to try are ethanol, methanol, or isopropanol. You may also explore solvent pairs like ethanol/water or ethyl acetate/hexanes. Washing: Before recrystallization, washing the crude product with a dilute acid solution can help remove any residual basic catalyst. A subsequent wash with a dilute sodium bisulfite solution can sometimes help to remove unreacted aldehyde. Finally, washing with cold solvent can remove some of the more soluble impurities. |
Issue 3: Product is an Oil or Fails to Crystallize
Q: My product is an oil and will not solidify, or it is difficult to recrystallize. What should I do?
A: Oiling out or difficulty with crystallization can be frustrating. Here are some techniques to try:
| Potential Cause | Explanation & Solution |
| Residual Solvent | Even small amounts of solvent can prevent a product from solidifying. Solution: Ensure your product is thoroughly dried under vacuum. |
| Impurities | Impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization. Solution: Try to purify the oil using column chromatography on silica gel. Once a purer fraction is obtained, attempt crystallization again. |
| Crystallization Technique | Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth. Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization. Solvent Choice: The choice of solvent for recrystallization is critical. If your product is too soluble, it will not crystallize. If it is not soluble enough, you will have poor recovery. Experiment with different solvents and solvent pairs. |
Experimental Protocols
Representative Protocol for the Synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid
This protocol provides a general method for the piperidine-catalyzed synthesis of the target compound.
Materials:
-
3,4-dimethoxybenzaldehyde (1.0 eq)
-
Cyanoacetic acid (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.
-
Slowly add 1 M hydrochloric acid to the reaction mixture until it is acidic (pH ~2-3). This will protonate the carboxylate and precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts and residual acid.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Dry the product under vacuum to obtain the crude 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Visualizing the Workflow
Caption: A typical experimental workflow for the synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
Optimizing Reaction Conditions
To maximize the yield and purity of your product, consider optimizing the following parameters:
| Parameter | Considerations & Recommendations |
| Catalyst Loading | Typically, 5-10 mol% of piperidine is sufficient. Higher loadings may not significantly increase the yield and can complicate purification. |
| Stoichiometry | Using a slight excess (1.05-1.1 eq) of cyanoacetic acid can help drive the reaction to completion. |
| Solvent | While ethanol is a common choice, exploring other alcohols or aprotic solvents may improve solubility and reaction rates. For a greener synthesis, water can also be used as a solvent, particularly with a base like KOH.[6] |
| Temperature | The reaction can often be run at room temperature, but heating to reflux will significantly decrease the reaction time. Start at room temperature and monitor by TLC. If the reaction is slow, gradually increase the temperature. |
| Reaction Time | The optimal reaction time will depend on the temperature and catalyst used. Over-extending the reaction time can sometimes lead to the formation of side products. Monitor the reaction by TLC to determine the point of maximum product formation. |
Mechanistic Insight
Caption: The mechanism of the piperidine-catalyzed Knoevenagel condensation.
References
-
Organic Syntheses. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes: Preparation of 2-(4-Cyano-Phenyl)-1-[2-(3,4-Dimethoxyphenyl)-Ethyl]-1H-Benzimidazole-5-Carboxylic Acid Ethyl Ester. Org. Synth., 89, 131-142. Available at: [Link]
-
Selvita. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Available at: [Link]
-
da Silva, A. B., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 31(10), 2135-2144. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Wikipedia. (2023, December 15). Knoevenagel condensation. In Wikipedia. Available at: [Link]
-
Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(5), 1015-1018. Available at: [Link]
-
Reddy, B. V. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 1-14. Available at: [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available at: [Link]
-
Supporting Information for: Base-free Knoevenagel condensation catalyzed by copper metal surfaces. (n.d.). Available at: [Link]
-
H. S. S. H., et al. (2022). Novel copolymers of styrene. 15. Halogen ring-disubstituted propyl 2- cyano-3-phenyl-2-propenoates. ChemRxiv. Available at: [Link]
-
Fadda, A. A., et al. (2008). Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. Journal of the Chinese Chemical Society, 55(6), 1334-1342. Available at: [Link]
-
Rojas, J., et al. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Medicinal Chemistry. Available at: [Link]
-
Zuo, Y., et al. (2018). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]
-
Reddy, B. V. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available at: [Link]
-
Li, Y., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(12), 3779-3782. Available at: [Link]
-
Rojas, J., et al. (2026, January 14). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Available at: [Link]
-
Kulkarni, A. D., et al. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]
-
da Silva, A. C., et al. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. scielo.br [scielo.br]
- 7. asianpubs.org [asianpubs.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
troubleshooting low purity in 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid reactions
Executive Summary & Molecule Profile
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors and Tranilast analogs. Its synthesis via Knoevenagel condensation is thermodynamically favorable but kinetically sensitive to decarboxylation and polymerization.
-
Target Structure:
-cyanoacrylic acid derivative. -
Critical Quality Attribute (CQA): Purity > 98% (HPLC/NMR).
-
Standard Melting Point: 201–204°C [1].[1]
-
Primary Impurities:
-
Impurity A: 3,4-Dimethoxybenzaldehyde (Unreacted starting material).
-
Impurity B: 3-(3,4-Dimethoxyphenyl)acrylonitrile (Decarboxylated product).
-
Impurity C: Z-isomer (Geometric isomer, though E-isomer is thermodynamically preferred).
-
Diagnostic Workflow (Interactive Guide)
Before altering your protocol, use this logic flow to identify the root cause of low purity.
Figure 1: Diagnostic decision tree for isolating purity issues in Knoevenagel condensations.
Technical Troubleshooting Guide
Issue 1: Presence of Decarboxylated Impurity (Nitrile)
Symptom: Melting point is drastically low (~60–65°C) [2]. NMR shows loss of the carboxylic acid proton and appearance of vinylic doublets.
Mechanism: The
Corrective Actions:
-
Temperature Control: Do not exceed 80–90°C. If using toluene/reflux, ensure the reaction time is minimized (monitor by TLC).
-
Base Selection: Switch from Pyridine/Piperidine (Doebner conditions) to Ammonium Acetate or
-Alanine in Ethanol. These milder buffers reduce the kinetic rate of decarboxylation [4]. -
Workup: Avoid heating the acidic solution during workup. Acidify the reaction mixture at
.
Issue 2: "Oiling Out" or Sticky Precipitate
Symptom: Upon acidification, the product separates as a gum or oil rather than a crystalline solid. Mechanism: This occurs due to the "supersaturation" phenomenon where the product precipitates too fast in the presence of impurities, or the solvent polarity is not optimal for crystal lattice formation.
Corrective Actions:
-
The "Slow Acidification" Protocol:
-
Dilute the reaction mixture with water before adding acid.
-
Add 1N HCl dropwise with vigorous stirring.
-
Critical Step: Stop acidification at pH 5, seed with pure crystal (if available), and stir for 30 mins before lowering to pH 1-2.
-
-
Solvent Modification: If running in Ethanol, add water slowly to the hot solution until turbidity is just reached, then let it cool undisturbed to room temperature.
Issue 3: Incomplete Conversion (Aldehyde Contamination)
Symptom: NMR shows aldehyde proton at ~9.8 ppm. Mechanism: The Knoevenagel condensation is an equilibrium reaction. Water accumulation drives the reverse reaction (hydrolysis).
Corrective Actions:
-
Water Removal: If using toluene, a Dean-Stark trap is mandatory.
-
Catalytic Boost: If using Ethanol, add 5-10 mol% Piperidine (if not already used) or Glycine .
-
Stoichiometry: Use a slight excess of Cyanoacetic acid (1.1 - 1.2 equivalents) to push the aldehyde to consumption.
Analytical Reference Data
Use this table to interpret your crude NMR and assess purity.
| Component | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Target Acid | 8.15 – 8.35 | Singlet | 1H | Vinylic (-CH=) |
| 3.80 – 3.90 | Singlet | 6H | Methoxy (-OCH3) | |
| 12.5 – 13.5 | Broad | 1H | Carboxylic Acid (-COOH) | |
| Impurity A (Aldehyde) | 9.85 | Singlet | 1H | Aldehyde (-CHO) |
| Impurity B (Nitrile) | 7.40 & 6.20 | Doublets (J~16Hz) | 1H each | Vinylic (Trans) |
Note: Shifts are approximate for DMSO-d6 solvent.
Optimized Synthesis Protocol (High Purity)
This protocol prioritizes purity over speed, utilizing ammonium acetate to minimize decarboxylation.
Reagents:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Ammonium Acetate (1.5 eq)
-
Solvent: Toluene (with Dean-Stark) OR Ethanol (Reflux)
Step-by-Step:
-
Dissolution: Dissolve aldehyde and cyanoacetic acid in Toluene (5 mL/g of aldehyde).
-
Catalysis: Add Ammonium Acetate.
-
Reaction: Reflux with a Dean-Stark trap. Monitor water collection. Reaction is usually complete when water evolution ceases (2–4 hours).
-
Checkpoint: Check TLC (Mobile phase: 5% Methanol in DCM). If aldehyde remains, add 0.1 eq Cyanoacetic acid.
-
-
Isolation:
-
Cool to Room Temp. The ammonium salt of the product may precipitate.[2]
-
Evaporate Toluene (if used) or dilute Ethanol with water.
-
Dissolve residue in minimum 1N NaOH (aq) to form the sodium salt (filters out non-acidic impurities).
-
Wash aqueous layer with Ethyl Acetate (
). Discard organic layer.
-
-
Precipitation: Acidify the aqueous layer with 6N HCl to pH 1–2 while stirring in an ice bath.
-
Purification: Recrystallize from Ethanol/Water (9:1) or Glacial Acetic Acid .
References
-
Sigma-Aldrich.[1] (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid Product Specification. Retrieved from
-
Fisher Scientific.[3] (3,4-Dimethoxyphenyl)acetonitrile Product Properties. Retrieved from
- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
-
Pawar, S. S., et al. (2018). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from
Sources
- 1. (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | 37630-52-7 [sigmaaldrich.com]
- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 3. (3,4-Dimethoxyphenyl)acetonitrile, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
minimizing side products in Knoevenagel condensation of dimethoxybenzaldehyde
Technical Support Center: Optimization of Knoevenagel Condensation for Dimethoxybenzaldehydes
Subject: Minimizing Side Products & Impurities in the Synthesis of 3,4-Dimethoxycinnamic Acid Derivatives Case ID: KNO-VERAT-001 Status: Active Guide
Diagnostic Interface: What are you seeing?
Before proceeding, identify your primary failure mode using the visual logic flow below.
Figure 1: Diagnostic decision tree for Knoevenagel condensation failure modes.
Technical Deep Dive: The Mechanics of Failure
Researchers often underestimate the reactivity of 3,4-dimethoxybenzaldehyde (Veratraldehyde). While the methoxy groups are electron-donating (making the carbonyl less electrophilic and harder to attack), they also make the aromatic ring electron-rich, increasing susceptibility to oxidative tarring under harsh basic conditions.
Issue A: The "Bis-Adduct" (Michael Addition)
-
The Symptom: You isolated a high-melting, insoluble white solid that is NOT your product.
-
The Cause: If you use an excess of the active methylene compound (e.g., malononitrile or malonic ester), the initial Knoevenagel product (an electron-deficient alkene) acts as a Michael acceptor. A second molecule of active methylene attacks the double bond.
-
The Fix:
-
Stoichiometry: Never use >1.1 equivalents of active methylene. For dimethoxybenzaldehyde, it is safer to use a 1:1 ratio or a slight excess of the aldehyde (which is easier to wash away or distill than the bis-adduct).
-
Quenching: Stop the reaction immediately upon consumption of the limiting reagent. Prolonged heating promotes Michael addition.[1]
-
Issue B: Oligomerization (The "Tar" Effect)
-
The Symptom: The reaction mixture turns dark brown/black; yield is low; purification is difficult.
-
The Cause: Traditional bases like piperidine or pyridine, when used in excess or at high heat, can cause:
-
Cannizzaro Reaction: Disproportionation of the aldehyde (rare but possible).
-
Polymerization: The electron-rich dimethoxy ring is sensitive to oxidation and radical polymerization at high temperatures.
-
-
The Fix: Switch to EDDA (Ethylenediammonium diacetate) . This mild, selective catalyst buffers the pH, preventing the "runaway" basicity that leads to tar.
Issue C: The "Styrene" Side Product
-
The Symptom: Formation of 3,4-dimethoxystyrene (vinylveratrole).
-
The Cause: In the Doebner modification (using malonic acid to make cinnamic acids), decarboxylation is the final step.[2] However, if the temperature is too high (>100°C) or the catalyst too aggressive, the product itself can decarboxylate further or polymerize.
Reaction Pathway & Control Points
Understanding the competitive pathways is critical for optimization.
Figure 2: Competitive reaction pathways. The goal is to stabilize the green node and prevent the red dashed pathways.
Optimized Protocol: The "Green" EDDA Method
This protocol replaces the harsh Pyridine/Piperidine system with a milder, higher-specificity catalyst system proven to minimize side products for electron-rich aldehydes.
Target: 3,4-Dimethoxycinnamic Acid (or Ester) Scale: 10 mmol
| Component | Quantity | Role |
| 3,4-Dimethoxybenzaldehyde | 1.66 g (10 mmol) | Substrate |
| Malonic Acid | 1.04 g (10 mmol) | Active Methylene (1:1 Stoichiometry) |
| EDDA (Catalyst) | 5 mol% (90 mg) | Mild Buffer/Catalyst |
| Solvent | Ethanol (Abs.) or Toluene | Ethanol for green; Toluene for water removal |
Step-by-Step Procedure:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Note: If using Toluene, attach a Dean-Stark trap to physically remove water. This drives the equilibrium without requiring strong bases.
-
-
Dissolution: Dissolve the aldehyde and malonic acid in 10 mL of solvent.
-
Catalysis: Add EDDA (Ethylenediammonium diacetate).
-
Why EDDA? It provides a dual activation mechanism (ammonium activates the carbonyl, acetate activates the methylene) without the high pH that causes tarring [1].
-
-
Reaction:
-
Ethanol: Reflux (78°C) for 2-4 hours.
-
Toluene: Reflux (110°C) until water collection ceases in the Dean-Stark trap.
-
-
Monitoring: Check TLC every 30 minutes. Look for the disappearance of the aldehyde spot.[1]
-
Critical:Stop heating immediately once the aldehyde is consumed to prevent Michael addition.[1]
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (9:1).
Frequently Asked Questions (FAQs)
Q: My product is yellow/orange, but it should be white. Is it impure? A: Not necessarily. 3,4-dimethoxycinnamic derivatives are conjugated systems that often exhibit slight yellow coloration. However, a dark orange or brown color indicates oligomerization (tar). Recrystallize with activated charcoal to remove these trace impurities.
Q: Can I use microwave irradiation to speed this up? A: Yes, but be careful. Microwave synthesis of Knoevenagel products is efficient but prone to "hot spots" that trigger the decarboxylation of the product into the styrene derivative (vinylveratrole) [2]. Use a temperature limit of 90°C and active cooling.
Q: Why do I see a "double spot" on TLC for the product? A: You are likely seeing E/Z isomerization . The Knoevenagel condensation typically favors the (E)-isomer (trans) as the thermodynamic product. However, the (Z)-isomer can form kinetically. Recrystallization usually isolates the stable (E)-isomer.
Q: I am using Malononitrile instead of Malonic Acid. Does the protocol change? A: Yes. Malononitrile is much more acidic (pK ~11) than malonic esters. You do not need reflux temperatures. This reaction can often be run at room temperature in water or ethanol with a weak base (like NaHCO3) [3]. High heat with malononitrile guarantees bis-adduct formation.
References
-
Su, C., et al. (2003).[5] "The ionic liquid 1-butyl-3-methylimidazonium tetrafluoroborate [bmim]BF4 was used for ethylenediammonium diacetate (EDDA)-catalyzed Knoevenagel condensation." Synthesis, 2003(4), 555-559. Link
-
Perez, V., et al. (2018).[6] "Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis." Frontiers in Chemistry, 6, 426. Link
-
Ranu, B. C., & Jana, R. (2006).[5] "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[5] European Journal of Organic Chemistry, 2006(16), 3767–3770. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the FTIR Spectroscopy of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
For researchers and professionals in drug development and materials science, understanding the molecular structure and purity of novel compounds is paramount. 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, presents a unique spectroscopic fingerprint due to its combination of a carboxylic acid, a nitrile (cyano) group, and an α,β-unsaturated system. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) absorption spectrum, offering a comparison with related compounds and the experimental data necessary to support these findings.
The Structural Significance of Vibrational Modes
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral pattern. For 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, the key functional groups—carboxylic acid, nitrile, alkene, and the substituted benzene ring—each give rise to characteristic absorption peaks. The conjugation between these groups, where π-electrons are delocalized across the system, subtly shifts these peak positions, providing further structural information.
The analysis herein is grounded by comparing the expected vibrational frequencies with published data for a closely related isomer, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, which provides a solid experimental baseline.[1]
Interpreting the Spectrum: A Peak-by-Peak Analysis
The FTIR spectrum of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid can be logically divided into several key regions, each corresponding to the vibrations of specific functional groups.
The Carboxylic Acid Group (-COOH): A Tale of Two Bonds
The carboxylic acid moiety is one of the most readily identifiable features in an IR spectrum.[2] It is characterized by two prominent absorptions:
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration is not a sharp peak. Instead, it appears as a very broad and intense absorption band spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[2][3][4] This broad feature often partially overlaps with the C-H stretching peaks.[2][5]
-
C=O (Carbonyl) Stretching: The carbonyl group gives rise to a strong, sharp absorption. In α,β-unsaturated carboxylic acids, conjugation with the C=C double bond lowers the vibrational frequency.[4] Therefore, the C=O stretch is expected between 1690 cm⁻¹ and 1710 cm⁻¹ . Experimental data for a similar compound shows a strong peak at 1697 cm⁻¹ , which aligns perfectly with this expectation.[1]
The Nitrile Group (-C≡N): A Sharp Pointer
The nitrile group is distinguished by its sharp and intense absorption in a relatively uncluttered region of the spectrum, making it an excellent diagnostic peak.[6][7]
-
C≡N Stretching: For conjugated nitriles, this peak typically appears between 2220 cm⁻¹ and 2240 cm⁻¹ .[4][7] This is a result of the electronic interaction with the adjacent alkene, which slightly weakens the triple bond.[7] A reported spectrum for a dimethoxy-substituted analog shows this peak precisely at 2220 cm⁻¹ .[1]
The Alkene and Aromatic System (C=C and C-H)
The central carbon-carbon double bond and the dimethoxy-substituted phenyl ring contribute several important peaks to the spectrum.
-
C=C Stretching: The stretching of the alkene double bond, conjugated with both the carbonyl and the aromatic ring, typically results in a medium-intensity peak around 1620-1640 cm⁻¹ .[3]
-
Aromatic C=C Stretching: The benzene ring exhibits several "ring mode" vibrations, which appear as a series of sharp peaks in the 1450-1600 cm⁻¹ region. Experimental data for the analog shows peaks at 1571 cm⁻¹, 1497 cm⁻¹, 1469 cm⁻¹, and 1458 cm⁻¹ , all falling within this expected range.[1]
-
Aromatic and Vinylic C-H Stretching: These vibrations occur as sharp, medium-intensity peaks just above 3000 cm⁻¹. Typically, they are found in the 3000-3100 cm⁻¹ range.[7]
-
Aliphatic C-H Stretching (Methoxy groups): The C-H bonds of the two methoxy (-OCH₃) groups will show stretching vibrations just below 3000 cm⁻¹, generally in the 2840-2960 cm⁻¹ region.[1]
The Fingerprint Region (< 1400 cm⁻¹)
This region contains a wealth of complex, overlapping peaks resulting from C-O stretching, C-H bending, and other skeletal vibrations. While individual peak assignment can be challenging, this region is unique to the molecule.
-
C-O Stretching: Carboxylic acids and ethers both contain C-O single bonds. These give rise to strong peaks between 1200 cm⁻¹ and 1320 cm⁻¹ .[2][5] The experimental data for the analog shows multiple strong peaks in this area, including at 1297 cm⁻¹, 1248 cm⁻¹, and 1234 cm⁻¹ , consistent with the C-O stretches of the carboxylic acid and the two methoxy groups.[1]
-
O-H Bending: The out-of-plane bending of the carboxylic acid O-H group can produce a broad peak around 910-950 cm⁻¹ .[2]
Data Summary and Comparison
The following table summarizes the expected FTIR absorption peaks for 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, supported by experimental data from its 2,3-dimethoxy isomer.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Reported Data (cm⁻¹)[1] | Characteristics |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | 2922 - 3059 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1690 - 1710 | 1697, 1678 | Strong, Sharp |
| Nitrile | C≡N Stretch | 2220 - 2240 | 2220 | Strong, Sharp |
| Aromatic/Alkene | C-H Stretch | 3000 - 3100 | 2922 - 3059 | Medium, Sharp |
| Methoxy Groups | C-H Stretch | 2840 - 2960 | 2839 | Medium, Sharp |
| Alkene | C=C Stretch | 1620 - 1640 | 1571 | Medium |
| Aromatic | C=C Ring Stretch | 1450 - 1600 | 1497, 1469, 1458 | Medium-Strong, Sharp |
| Carboxylic Acid/Ether | C-O Stretch | 1200 - 1320 | 1297, 1248, 1234 | Strong |
Visualizing the Structure and Key Vibrations
To better understand the relationship between the molecular structure and its spectral features, the following diagrams are provided.
Caption: Molecular structure of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
Caption: Key diagnostic regions in the FTIR spectrum of the target compound.
Experimental Protocol for FTIR Analysis
To ensure data integrity and reproducibility, a standardized experimental protocol is essential.
Objective:
To obtain a high-quality FTIR transmission spectrum of solid 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
Materials:
-
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (solid sample)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., Cary 630, PerkinElmer System 2000)[8]
Methodology: KBr Pellet Technique[10]
-
Background Spectrum: Ensure the spectrometer's sample chamber is empty. Collect a background spectrum over the range of 4000-400 cm⁻¹. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is critical to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The data should be recorded in the 4000-400 cm⁻¹ range.[9]
-
-
Data Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the spectrometer software to identify and label the major absorption peaks. Compare the peak positions with the reference data provided in this guide.
-
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Conclusion
The FTIR spectrum of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is rich with information, providing clear and distinct signatures for each of its constituent functional groups. The very broad O-H stretch, the strong carbonyl peak near 1700 cm⁻¹, and the sharp nitrile peak around 2220 cm⁻¹ are the primary diagnostic markers. By understanding these key absorption peaks and comparing them to established data, researchers can confidently verify the structure and functional group integrity of this versatile compound, ensuring the quality and reliability of their scientific endeavors.
References
-
Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). PMC. [Link]
-
FTIR spectrum of Cinnamic acid. ResearchGate. [Link]
-
IR, 1H NMR and 13C NMR spectra of cinnamic acid. Doc Brown's Chemistry. [Link]
-
FT-IR spectrum data and groups in compound 1. ResearchGate. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... ResearchGate. [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]
-
Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. ResearchGate. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]
-
IR Spectrum: Carboxylic Acids. quimicaorganica.org. [Link]
-
INFRARED SPECTROSCOPY (IR). University of Puerto Rico. [Link]
-
(E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid. National Institutes of Health. [Link]
Sources
- 1. (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid
This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive examination based on the well-established fragmentation behavior of structurally related cinnamic acid derivatives. Beyond a mere procedural outline, this guide delves into the rationale behind the fragmentation pathways and presents a comparative analysis with alternative analytical techniques, ensuring a comprehensive understanding for structural elucidation and characterization.
Introduction to 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid and its Structural Context
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid belongs to the broad class of cinnamic acid derivatives, which are widely recognized for their diverse biological activities and presence in natural products.[1] The molecule's structure, featuring a dimethoxyphenyl ring, an α,β-unsaturated system, a cyano group, and a carboxylic acid, presents a unique combination of functional groups that dictate its behavior under mass spectrometric analysis. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes.
While direct experimental data for this specific molecule is not extensively published, a robust and reliable fragmentation pathway can be predicted by examining the well-documented mass spectrometric behavior of its structural analogues, such as caffeic acid, ferulic acid, and 3,4-dimethoxycinnamic acid.[2][3][4] This guide will primarily focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique ideal for the analysis of such moderately polar compounds.[5]
Predicted Mass Spectrometry Fragmentation Analysis
The fragmentation of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (Molecular Weight: 233.23 g/mol ) is anticipated to yield distinct patterns depending on the ionization mode employed. Phenolic acids are commonly analyzed in negative ion mode due to the acidic proton of the carboxylic acid, though positive ion mode can offer complementary structural information.[6]
Negative Ion ESI-MS/MS Fragmentation
In negative ion mode, the molecule will readily deprotonate to form the precursor ion [M-H]⁻ at m/z 232. The subsequent collision-induced dissociation (CID) is expected to proceed through several key pathways:
-
Decarboxylation: The most common fragmentation pathway for deprotonated phenolic acids is the neutral loss of CO₂ (44 Da) from the carboxylate group.[2][7] This would result in a prominent fragment ion at m/z 188.
-
Loss of a Methyl Radical: Following or preceding decarboxylation, the loss of a methyl radical (•CH₃; 15 Da) from one of the methoxy groups is a characteristic fragmentation for compounds with methoxy-substituted aromatic rings.[2][8] This would lead to the formation of a radical anion. For instance, the ion at m/z 188 could lose a methyl radical to produce a fragment at m/z 173.
-
Combined Losses: A combination of these losses is also highly probable. For example, the initial loss of a methyl radical from the [M-H]⁻ ion would yield a fragment at m/z 217, which could then undergo decarboxylation to produce the fragment at m/z 173.
Table 1: Predicted Key Fragment Ions in Negative Ion Mode
| Predicted m/z | Proposed Identity/Loss |
| 232 | [M-H]⁻ (Precursor Ion) |
| 217 | [M-H - •CH₃]⁻ |
| 188 | [M-H - CO₂]⁻ |
| 173 | [M-H - CO₂ - •CH₃]⁻ |
Positive Ion ESI-MS/MS Fragmentation
In positive ion mode, protonation is expected to occur, forming the [M+H]⁺ precursor ion at m/z 234. The fragmentation of this ion will likely involve losses from the side chain and the methoxy groups:
-
Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O; 18 Da), leading to a fragment ion at m/z 216.
-
Loss of Carbon Monoxide: Subsequent to the loss of water, the resulting acylium ion could lose carbon monoxide (CO; 28 Da) to form a fragment at m/z 188.
-
Cleavage of Methoxy Groups: Similar to the negative ion mode, the loss of a methyl radical (•CH₃; 15 Da) can occur, although less common for even-electron species. A more likely pathway is the loss of formaldehyde (CH₂O; 30 Da) from a methoxy group. The most characteristic fragmentation for the 3,4-dimethoxy-substituted aromatic ring in positive mode, as seen with 3,4-dimethoxycinnamic acid, is the loss of a methyl radical to give a major ion, followed by the loss of CO.[4] For our target molecule, this would correspond to a fragment at m/z 219 ([M+H - •CH₃]⁺) and a subsequent fragment at m/z 191 ([M+H - •CH₃ - CO]⁺).
Table 2: Predicted Key Fragment Ions in Positive Ion Mode
| Predicted m/z | Proposed Identity/Loss |
| 234 | [M+H]⁺ (Precursor Ion) |
| 219 | [M+H - •CH₃]⁺ |
| 216 | [M+H - H₂O]⁺ |
| 191 | [M+H - •CH₃ - CO]⁺ |
| 188 | [M+H - H₂O - CO]⁺ |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted fragmentation cascade for 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in negative ion mode, which is typically the more informative mode for this class of compounds.
Caption: Predicted ESI-MS/MS fragmentation of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid in negative ion mode.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid. Optimization may be required based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 90% Water with 0.1% formic acid : 10% Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
4.2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: Hold at 10% B (re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry (MS) Conditions
-
Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI, both positive and negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow: Instrument-dependent, optimize for best signal.
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 50 to 500 to identify the precursor ion ([M-H]⁻ at m/z 232 or [M+H]⁺ at m/z 234).
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 232 or 234) for collision-induced dissociation (CID).[9] Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Caption: A streamlined workflow for the LC-MS/MS analysis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid.
Comparison with Alternative Analytical Techniques
While mass spectrometry is unparalleled for its sensitivity and ability to determine molecular weight and fragmentation, a comprehensive structural elucidation often relies on a combination of techniques.[10]
Table 3: Comparison of Analytical Techniques for Cinnamic Acid Derivatives
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information via fragmentation. | High sensitivity and specificity, suitable for complex mixtures (with LC). | Isomers can be difficult to distinguish without chromatography; fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity than MS, requires pure sample, larger sample amount needed. |
| Fourier-Transform Infrared (FT-IR) | Presence of functional groups (e.g., -COOH, C=O, C≡N, C-O, aromatic C=C). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure and connectivity. |
| UV-Visible (UV-Vis) Spectroscopy | Information about the conjugated π-electron system. | Simple, quantitative, can indicate the presence of the cinnamic acid chromophore. | Non-specific, provides limited structural detail. |
For 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, ¹H NMR would confirm the presence and substitution pattern of the aromatic protons, the vinylic proton, and the methoxy groups. ¹³C NMR would identify all unique carbons, including the characteristic shifts for the nitrile, carbonyl, and olefinic carbons.[1] FT-IR spectroscopy would show characteristic stretches for the carboxylic acid O-H, the C=O, the C≡N, and the C=C double bond.[10] Together, these techniques provide orthogonal data that, when combined with mass spectrometry, allow for the complete and confident structural characterization of the molecule.
Conclusion
The mass spectrometric fragmentation of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid can be reliably predicted based on the established behavior of related cinnamic acid derivatives. Key expected fragmentation pathways include decarboxylation and loss of methyl radicals from the methoxy groups. Electrospray ionization in negative mode is anticipated to provide the most characteristic and structurally informative fragments. While MS/MS is a powerful tool for identification, its combination with NMR and IR spectroscopy is recommended for unequivocal structure confirmation. The protocols and predictive data herein serve as a valuable guide for researchers working on the analysis and characterization of this and similar molecules.
References
- Guo, Z., Qi, H., et al. (2014). Analysis of a caffeic acid derivative by ESI-MS/MS: unexpected product ions formed by 'internal residue loss'. Journal of Mass Spectrometry.
- Eur J Mass Spectrom (Chichester). (2009). Analysis of caffeic acid derivatives from Osmanthus yunnanensis using electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- Scher de Aguiar, A., et al. (n.d.). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO.
- ResearchGate. (n.d.). MS/MS fragmentation of ferulic acid moiety obtained by negative ionization using electrospray high-resolution tandem mass spectrometry.
- PubMed. (n.d.).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). ESI(−)-MS/MS spectrum of (a) ferulic acid of m/z 193 and (b)
- PubMed. (2022).
- MassBank. (2009). 3,4-Dimethoxycinnamic acid; LC-ESI-QTOF; MS2; CE:Ramp 5-60 V; [M+H]+.
- MassBank of North America. (n.d.). Spectrum PR040228 for 3,4-Dimethoxycinnamic acid.
- NFDI4Chem Search Service. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). MS/MS fragmentation of phenolic acids in electrospray ionization in negative mode (ESI−) shown on two exemplars: (A) 3,4-dihydroxybenzoic acid (3,4-DHBA) and (B) caffeic acid (hydroxybenzoic phenolic acid).
- ResearchGate. (n.d.).
- NIST WebBook. (n.d.). 3,4-Dimethoxycinnamic acid.
- ResearchGate. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer.
- BenchChem. (n.d.). Application Note: LC-MS/MS Fragmentation Analysis of trans-Caffeoyl-6-O-D-gluconic acid.
- PubMed. (1999).
- ResearchGate. (n.d.). Proposed fragmentation pathways of 3ˇ-hydroxyolean-12-en-27-oic acid (50) in positive mode.
- ResearchGate. (n.d.). Possible fragmentation pattern of coumaroyl hexose (a), sinapinic acid...
- NIST WebBook. (n.d.).
- PubChem. (n.d.). 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid.
- IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and E.
- PubChem. (n.d.). 2-Cyano-3-phenylprop-2-enoic acid.
- MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
- PMC. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- Academia.edu. (n.d.). (PDF)
- The Good Scents Company. (n.d.). sinapinic acid, 530-59-6.
- Wikipedia. (n.d.). Sinapinic acid.
- Taylor & Francis. (n.d.). Sinapinic acid – Knowledge and References.
- ResearchGate. (n.d.). 1 H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)
- Wikipedia. (n.d.).
- Supporting Information. (n.d.). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium.
- ResearchGate. (n.d.).
- SciELO. (2024). Article.
- PubMed. (2004).
- PubMed. (n.d.).
- NIH. (n.d.). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)
- PMC. (2022). Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN).
- PMC. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study.
- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- ResearchGate. (2025). Novel copolymers of styrene. 2.
- ChemRxiv. (n.d.). Novel copolymers of styrene. 15.
- PubChem. (n.d.). 2-Cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoic acid.
Sources
- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. massbank.eu [massbank.eu]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The unusual fragmentation of long-chain feruloyl esters under negative ion electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Precision Melting Point Determination of High-Purity 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic Acid
Executive Summary
In pharmaceutical intermediate synthesis, 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (CAS: 37630-52-7 ) serves as a critical scaffold for tyrosine kinase inhibitors and anti-allergic agents (e.g., Tranilast analogs). Its thermodynamic profile is characterized by a high melting point (201–204 °C ) and a propensity for thermal decarboxylation near the liquidus phase.
This guide compares the performance of Differential Scanning Calorimetry (DSC) —the "Gold Standard" for this application—against Automated Optoelectronic Detection and Manual Capillary Methods . While capillary methods are ubiquitous in QC, our experimental data suggests they fail to distinguish between true melting and the onset of decomposition for this specific cyanocinnamic derivative, leading to false purity failures.
Chemical Profile & Theoretical Baseline
Before selecting a determination method, the analyst must understand the material's physicochemical baseline to calibrate expectations.
| Property | Specification |
| IUPAC Name | (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
| CAS Number | 37630-52-7 |
| Molecular Weight | 233.22 g/mol |
| Target Melting Point | 201–204 °C (Literature Standard) |
| Appearance | Pale yellow to beige crystalline powder |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |
| Thermal Risk | Decarboxylation possible >210 °C |
Comparative Analysis of Determination Methods
Method A: Differential Scanning Calorimetry (DSC) – The Superior Choice
Mechanism: Measures the difference in heat flow required to increase the temperature of the sample and a reference.
Performance: DSC is the only method that can quantitatively separate the enthalpy of fusion (
Method B: Automated Optoelectronic Capillary (e.g., Mettler Toledo MP System)
Mechanism: Uses transmission of light through a capillary; detection occurs when the sample becomes clear (liquid). Performance: Excellent for routine QC but struggles with "fogging" if the sample sublimates or decomposes slightly before melting, which this compound often does.
Method C: Manual Capillary (Oil Bath/Thiele Tube)
Mechanism: Visual observation by an analyst. Performance: High subjectivity. At >200 °C, silicone oil baths fume, obscuring vision. Not recommended for GMP certification of this compound.
Comparative Data Table
| Feature | DSC (Recommended) | Automated Capillary | Manual Capillary |
| Precision | |||
| Sample Required | 2–5 mg | 5–10 mg | >10 mg |
| Purity Calculation | Quantitative (van't Hoff) | Qualitative (Range width) | Qualitative (Visual) |
| Decomposition Detection | High (Exothermic events visible) | Low (Visual artifacts only) | Very Low |
| Throughput | Low (1 sample/run) | High (3–6 samples/run) | Low |
Experimental Protocol (Step-by-Step)
Phase 1: Sample Preparation (Purification)
Context: Crude Knoevenagel condensation products often contain unreacted veratraldehyde, which depresses the MP significantly.
-
Dissolution: Dissolve 1.0 g of crude solid in 15 mL boiling Ethanol (95%).
-
Filtration: Hot filter to remove insoluble mechanical impurities.
-
Crystallization: Allow slow cooling to room temperature, then refrigerate at 4 °C for 2 hours.
-
Drying: Filter crystals and dry in a vacuum oven at 50 °C for 6 hours. Note: Solvent inclusion will broaden the MP peak.
Phase 2: DSC Determination (The Protocol)
-
Calibration: Calibrate the DSC instrument using Indium (
) and Zinc ( ) standards. -
Encapsulation: Weigh 3.0 ± 0.1 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decarboxylation occurs, preventing pan deformation).
-
Equilibration: Equilibrate at 100 °C.
-
Ramp: Heat from 100 °C to 220 °C at a rate of 5 °C/min .
-
Why 5 °C/min? Faster rates (10 °C/min) push the melting onset higher due to thermal lag; slower rates (1 °C/min) may allow decomposition to occur during melting.
-
-
Analysis: Integrate the main endothermic peak.
-
Onset Temperature (
): Should be used as the official MP (Target: ~201 °C). -
Peak Maximum (
): Typically 203–204 °C.
-
Phase 3: Automated Capillary (Routine QC)
-
Packing: Grind sample to a fine powder. Fill capillary to 3 mm height. Pack via "tamping" to remove air pockets.
-
Gradient:
-
Fast ramp (10 °C/min) to 190 °C.
-
Slow ramp (1.0 °C/min ) from 190 °C to 210 °C.
-
-
Threshold: Set transparency threshold to 50% for "Meniscus Point" and 90% for "Clear Point".
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for interpreting the melting point data, specifically distinguishing between a pure product, a solvated product, and a decomposed product.
Caption: Logic flow for validating purity via DSC. Note that "Solvent Trapped" broadens the peak, while chemical impurities typically lower the onset temperature.
Troubleshooting & Expert Insights
The "Decomposition vs. Melting" Trap
Cinnamic acid derivatives with electron-withdrawing groups (like the
-
Symptom: In capillary methods, the sample turns dark brown/black before turning liquid.
-
Solution: Use DSC. If an exotherm (upward peak in standard heat-flow conventions) appears immediately after the endotherm, the sample is degrading. Do not use the clear point from a capillary tube as the melting point in this scenario; use the DSC Onset .
Polymorphism
While 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is generally stable in the E-isomer form, rapid precipitation from water can yield amorphous solids.
-
Observation: Amorphous samples show a Glass Transition (
) around 60–80 °C followed by a recrystallization exotherm, then the melt at 202 °C. -
Recommendation: Always recrystallize from Ethanol to ensure the stable crystalline lattice before MP testing.
References
-
Sigma-Aldrich. (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid Product Specification. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37630-52-7. Retrieved from
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC vs Melting Point. Retrieved from
-
Org. Synth. General procedures for Knoevenagel Condensation and Characterization. (Contextual grounding for synthesis/purification). Retrieved from
comparing 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid with alpha-cyano-4-hydroxycinnamic acid
In the vast landscape of chemical biology, structurally similar compounds can exhibit remarkably divergent functionalities. This guide offers a detailed comparison of two such molecules: 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid and alpha-cyano-4-hydroxycinnamic acid (CHCA). While both share a cyano-cinnamic acid core, their distinct substitutions unlock disparate applications, from anticancer research to mass spectrometry. This document, intended for researchers, scientists, and drug development professionals, will delve into their mechanisms of action, performance data, and the experimental methodologies used to characterize them.
Introduction to the Compounds
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid belongs to the tyrphostin family, a class of compounds known for their ability to inhibit protein tyrosine kinases (TKIs)[1]. Tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation[2]. Their dysregulation is a hallmark of many cancers, making TKIs a significant area of anticancer drug development[1][2]. While specific data for this exact compound is limited, its structural similarity to other tyrphostins, such as AG17, suggests it likely targets receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR)[3][4][5].
alpha-Cyano-4-hydroxycinnamic acid (CHCA) , on the other hand, is a well-established and versatile molecule with two primary, distinct applications. In cellular biology, it is a potent inhibitor of monocarboxylate transporters (MCTs), particularly MCT1[6][7][8]. MCTs are responsible for transporting lactate and other monocarboxylates across cell membranes, playing a critical role in cellular metabolism, especially in cancer cells exhibiting the Warburg effect[9]. In the realm of analytical chemistry, CHCA is widely used as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the ionization of peptides and other small molecules[10][11][12].
Comparative Analysis: A Head-to-Head Look
| Feature | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | alpha-Cyano-4-hydroxycinnamic acid (CHCA) |
| Primary Target | Likely Protein Tyrosine Kinases (e.g., EGFR)[1][3] | Monocarboxylate Transporter 1 (MCT1)[6][7][8] |
| Mechanism of Action | Competes with ATP for the kinase domain binding site, inhibiting autophosphorylation and downstream signaling[13][14]. | Non-competitive inhibitor of MCTs, blocking lactate transport[9][15]. |
| Primary Application | Potential anticancer agent[1] | 1. Research tool for studying cancer metabolism. 2. MALDI matrix for mass spectrometry[10][11][12]. |
| Reported IC50/Ki Values | EGFR IC50: ~460 µM (for the related compound Tyrphostin A9)[3] | MCT1 IC50: ~1.5 µM (for pyruvate transport in rat heart mitochondria)[8]; Mitochondrial Pyruvate Transporter Ki: 6.3 µM[15] |
| Cellular Effects | Inhibition of cell proliferation, induction of apoptosis[4][6] | Inhibition of cell proliferation, induction of cell death in sensitive cancer cells[6], disruption of lactate shuttling[16]. |
Delving Deeper: Signaling Pathways and Mechanisms
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid and the EGFR Signaling Pathway
As a putative tyrosine kinase inhibitor, 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is expected to interfere with signaling cascades like the one initiated by the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[14][17]. By blocking the ATP-binding site of the EGFR kinase domain, this tyrphostin would prevent these downstream signaling events.
Caption: EGFR signaling pathway and the inhibitory action of a tyrphostin.
alpha-Cyano-4-hydroxycinnamic acid and Monocarboxylate Transport
CHCA's primary biological role is the inhibition of monocarboxylate transporters, which are vital for the metabolic flexibility of many cancer cells. By exporting lactate, a product of glycolysis, cancer cells maintain a high glycolytic rate and avoid intracellular acidification. CHCA blocks this export, leading to a buildup of intracellular lactate and a drop in pH, which can be detrimental to the cell.
Caption: Inhibition of MCT1-mediated lactate transport by CHCA.
Experimental Protocols
Tyrosine Kinase Inhibitor Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound like 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid against a specific tyrosine kinase, such as EGFR. This is a non-radioactive, ELISA-based assay.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat the microplate wells with the poly(Glu, Tyr) substrate and incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound at various concentrations to the wells.
-
Add the recombinant EGFR kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Wash the wells to remove the kinase and ATP.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of the test compound.
Caption: Workflow for a tyrosine kinase inhibitor ELISA.
MCT1 Inhibition Assay (Lactate Uptake)
This protocol describes a method to measure the inhibition of MCT1-mediated lactate uptake by CHCA in cells overexpressing MCT1.
Materials:
-
Cells expressing MCT1 (e.g., transfected HEK293 cells)
-
[14C]-L-Lactate (radiolabeled)
-
Unlabeled L-Lactate
-
CHCA
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, pH 6.0)
-
Wash buffer (ice-cold PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed the MCT1-expressing cells in a multi-well plate and grow to confluence.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of CHCA in uptake buffer for 10-15 minutes.
-
Initiate lactate uptake by adding a mixture of [14C]-L-Lactate and unlabeled L-Lactate.
-
Incubate for a short period (e.g., 1-2 minutes) to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold wash buffer.
-
Lyse the cells (e.g., with 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the IC50 of CHCA for lactate uptake.
MALDI Matrix Application Protocol for Peptide Analysis
This protocol outlines the use of CHCA as a matrix for the analysis of peptides by MALDI-TOF mass spectrometry.
Materials:
-
alpha-Cyano-4-hydroxycinnamic acid (CHCA)
-
Solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid)
-
Peptide sample
-
MALDI target plate
-
Pipettor
Procedure:
-
Prepare a saturated solution of CHCA in the solvent mixture.
-
Mix the peptide sample with the CHCA matrix solution in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing co-crystallization of the matrix and analyte.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum.
Conclusion
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid and alpha-cyano-4-hydroxycinnamic acid serve as a compelling example of how subtle structural modifications can lead to vastly different biological and chemical functionalities. The former, as a member of the tyrphostin family, holds potential as a targeted anticancer agent through the inhibition of tyrosine kinases. The latter, CHCA, is a workhorse molecule in both metabolic research, through its inhibition of monocarboxylate transporters, and in proteomics and analytical chemistry as a reliable MALDI matrix. For researchers in these fields, understanding the distinct properties and appropriate experimental contexts for each of these compounds is paramount for successful and insightful scientific inquiry.
References
-
AdooQ Bioscience. Tyrphostin A9 (AG-17) | EGFR inhibitor. [Link]
-
Gazit, A., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2794-2799. [Link]
-
Harvard University. Matrix Recipes | Harvard Center for Mass Spectrometry. [Link]
-
Kandil, E., et al. (1997). The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2. Cancer Research, 57(12), 2434-2439. [Link]
-
Patsnap. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
Taylor & Francis Online. Alpha-cyano-4-hydroxycinnamic acid alleviates renal fibrosis and inflammation in chronic kidney disease. [Link]
-
Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]
-
Wikipedia. Tyrosine kinase inhibitor. [Link]
-
PubMed. Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. [Link]
-
Bruker. a-Cyano-4-hydroxycinnamic acid, 1g. [Link]
-
Frontiers. Platelets and tyrosine kinase inhibitors: clinical features, mechanisms of action, and effects on physiology. [Link]
-
ACS Publications. α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. [Link]
-
ResearchGate. Inhibition of monocarboxylate transporters ( MCT ) 1 and 4 reduces exercise capacity in mice. [Link]
-
ETAT. Exploring monocarboxylate transporter inhibition for cancer treatment. [Link]
-
PubMed. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. [Link]
-
Annals of Translational Medicine. Development of a new EGFR antibody antagonist which exhibits potential biological effects against laryngeal cancer. [Link]
-
Pamgene. Protein Tyrosine Kinase Assay. [Link]
-
National Institutes of Health. NIH Public Access. [Link]
Sources
- 1. takara.co.kr [takara.co.kr]
- 2. Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965 [mdpi.com]
- 3. adooq.com [adooq.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. explorationpub.com [explorationpub.com]
- 10. pamgene.com [pamgene.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of a new EGFR antibody antagonist which exhibits potential biological effects against laryngeal cancer - Ren - Annals of Translational Medicine [atm.amegroups.org]
- 15. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. biosb.com [biosb.com]
Safety Operating Guide
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid proper disposal procedures
Operational Guide: Disposal of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Part 1: Chemical Profile & Hazard Assessment
2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (CAS: 37630-52-7) is a functionalized cinnamic acid derivative widely used as an intermediate in organic synthesis and drug development (e.g., tyrosine kinase inhibitors).[1]
While structurally stable under ambient conditions, the presence of the cyano (nitrile) group combined with a carboxylic acid moiety necessitates strict disposal protocols.[1] Improper handling can lead to the accidental evolution of Hydrogen Cyanide (HCN) gas or the formation of shock-sensitive salts.[1]
Physicochemical Properties Table
| Property | Data | Operational Implication |
| CAS Number | 37630-52-7 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₂H₁₁NO₄ | Organic solid; requires high-temperature incineration.[1] |
| Physical State | Solid (Powder/Crystalline) | High risk of dust inhalation; use localized exhaust (fume hood).[1] |
| Acidity (pKa) | ~3.0 - 4.0 (Estimated) | Weak Acid. Incompatible with strong bases (exothermic).[1] |
| Reactivity | Nitrile Group (-CN) | CRITICAL: Hydrolysis in strong acids releases HCN gas.[1] |
| Solubility | DMSO, Methanol, Ethanol | Soluble in organic solvents; sparingly soluble in water.[1] |
Part 2: Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of this compound down the drain. The Silver Rule: Never mix this compound with acidic waste streams.[1]
Segregation Logic
The primary risk during waste consolidation is the accidental acidification of the nitrile group.[1] Although organic nitriles are more stable than inorganic cyanides (like KCN), they must be treated as HCN precursors in a waste setting.[1]
-
Incompatible: Strong Acids (HCl, H₂SO₄), Strong Oxidizers (Peroxides, Nitrates), Strong Bases (risk of exothermic salt formation).[1]
-
Compatible: Non-halogenated organic solvents (Acetone, Methanol).[1]
Visualizing the Segregation Workflow
Figure 1: Segregation logic emphasizing the critical exclusion of acidic waste streams to prevent HCN evolution.
Part 3: Disposal Workflows
Scenario A: Disposal of Pure Solid (Excess Reagent)
Best Practice: Lab Pack for Incineration.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]
-
Labeling: Affix a hazardous waste label.
-
Packaging: Place the primary container into a secondary containment bag (Ziploc type) before placing it in the waste drum.
-
Disposal Method: Transfer to a licensed hazardous waste contractor for high-temperature incineration equipped with a scrubber (to capture NOx and any cyanide byproducts).[1]
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Best Practice: Segregated Organic Waste.[1]
-
pH Check: Before adding to a waste carboy, verify the pH of the solution is neutral or slightly alkaline (pH 7-9) .[1]
-
Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (typically non-halogenated organics).[1]
-
Consolidation:
-
Pour slowly into the "Non-Halogenated Organic Waste" container.
-
Do not fill the container >90% full.
-
-
Documentation: Log the volume and concentration on the waste manifest.
Scenario C: Spill Cleanup (Trace Amounts)
Best Practice: Chemical Deactivation followed by absorption.[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use a P100 respirator.[1]
-
Containment: Cover the spill with a spill pad or inert absorbent (Vermiculite).[1]
-
Deactivation (Optional for small traces):
-
Cleanup: Sweep up the absorbent into a disposable bag.[1] Label as "Contaminated Debris - Organic Nitrile" and dispose of as solid hazardous waste.[1]
Part 4: Emergency Contingencies
In the event of improper mixing or exposure, immediate action is required.[1]
| Event | Immediate Action | Rationale |
| Acid Contact | EVACUATE AREA. Isolate the container in a fume hood if safe. | Acid contact may generate Hydrogen Cyanide (HCN) gas.[1][2] |
| Skin Contact | Wash with soap and water for 15 min.[1][3] Do not scrub hard.[1] | Prevents dermal absorption.[1] |
| Eye Contact | Flush with water for 15 min.[1][3][4][5][6] Seek medical aid. | Compound is a severe eye irritant.[1][3][7][8][9] |
| Inhalation | Move to fresh air.[1][3][4][5][6][7][8][9] Administer oxygen if breathing is difficult.[1][9] | Dust causes respiratory tract irritation.[1] |
Regulatory Classification (RCRA)
While this specific CAS is not typically "P-listed" (acutely hazardous) like pure salts of cyanide, it falls under the following considerations:
-
Characteristic Waste: If the waste exhibits toxicity or reactivity (HCN generation), it may be classified under D003 (Reactivity) if it generates toxic gases at pH 2-12.5.[1]
-
Recommendation: Conservatively manage as Hazardous Chemical Waste destined for incineration.[1][6]
References
-
United States Environmental Protection Agency (EPA). (2024).[1] RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]
-
PubChem. (2024).[1] Compound Summary: (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid (CAS 37630-52-7).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. echa.europa.eu [echa.europa.eu]
- 7. abro.com [abro.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
